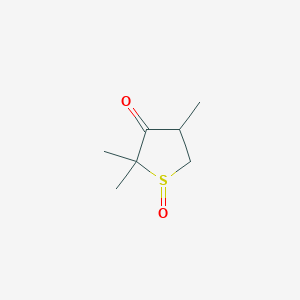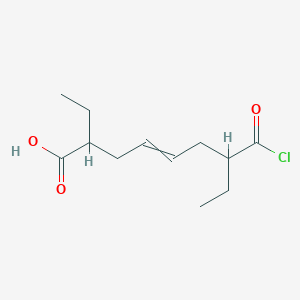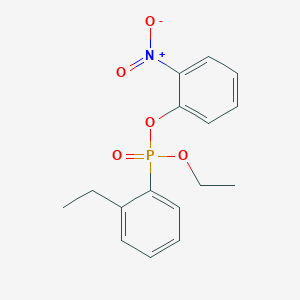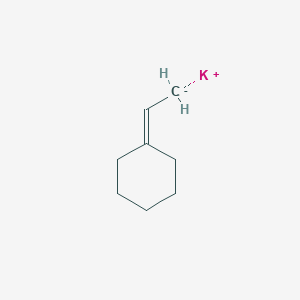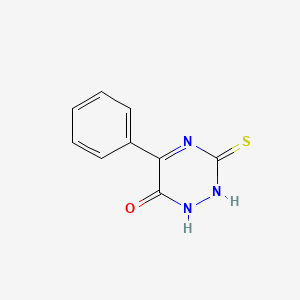
5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a phenyl-substituted hydrazine with a thiocarbonyl compound, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazine rings are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where triazine derivatives have shown efficacy.
Industry
In industry, triazine derivatives are used in the production of dyes, resins, and other materials due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, disrupting cellular processes, or interfering with the replication of pathogens.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazine derivatives such as:
- 2,4,6-Tris(phenyl)-1,3,5-triazine
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Phenyl-4,6-dimethyl-1,3,5-triazine
Uniqueness
What sets 5-Phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one apart is its specific substitution pattern and the presence of the sulfanylidene group, which can impart unique chemical and biological properties.
Properties
CAS No. |
62642-29-9 |
|---|---|
Molecular Formula |
C9H7N3OS |
Molecular Weight |
205.24 g/mol |
IUPAC Name |
5-phenyl-3-sulfanylidene-1,2-dihydro-1,2,4-triazin-6-one |
InChI |
InChI=1S/C9H7N3OS/c13-8-7(10-9(14)12-11-8)6-4-2-1-3-5-6/h1-5H,(H,11,13)(H,10,12,14) |
InChI Key |
WLGCJSUAIHROER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14531878.png)

![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
![8-Bromo-1-phenylbicyclo[5.1.0]octane](/img/structure/B14531903.png)
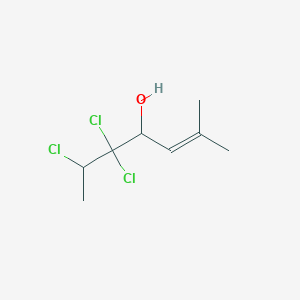
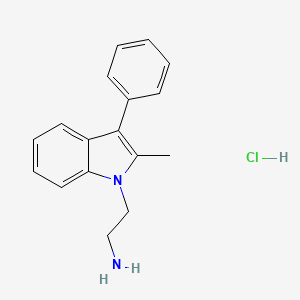
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
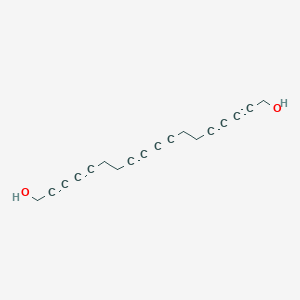
![N-[4-(N-Hydroxyethanimidoyl)phenyl]-N'-phenylthiourea](/img/structure/B14531924.png)
